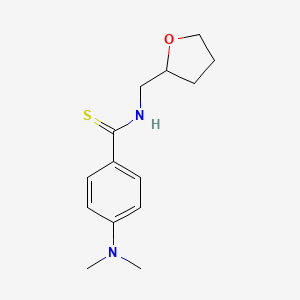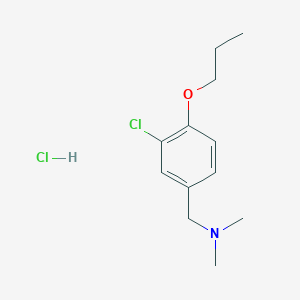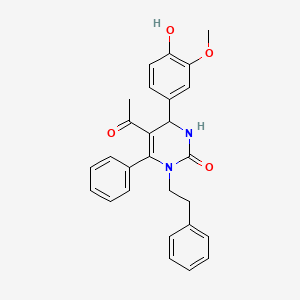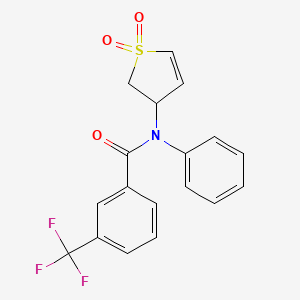![molecular formula C16H16ClFN2O3S B4228469 N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4228469.png)
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
Overview
Description
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide, also known as CFTR~inh-172~, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that regulates the movement of chloride ions across the cell membrane, and its dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects multiple organs. CFTR~inh-172~ has been widely used as a research tool to study CFTR function and to develop new therapies for CF.
Mechanism of Action
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ inhibits N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide-mediated chloride transport by binding to the cytoplasmic side of the N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide protein and preventing the channel from opening. The exact binding site of N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ on N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide is not known, but it has been suggested to interact with the regulatory domain of N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide.
Biochemical and Physiological Effects:
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ has been shown to inhibit N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide-mediated chloride transport in multiple cell types, which can lead to changes in ion and fluid transport across the cell membrane. These changes can have downstream effects on other physiological processes, such as mucus secretion and bacterial clearance. N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ has also been shown to have anti-inflammatory effects in airway epithelial cells by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ has several advantages as a research tool, including its high potency and selectivity for N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide inhibition, its ability to inhibit N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide in multiple cell types, and its well-characterized mechanism of action. However, N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ also has some limitations, such as its potential off-target effects and its inability to distinguish between different N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide mutations.
Future Directions
There are several future directions for research on N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ and its role in CF and other diseases. One direction is to develop more potent and selective N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide inhibitors that can overcome the limitations of N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~. Another direction is to use N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ as a tool to study the role of N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide in other physiological processes, such as ion and fluid transport in the kidney and sweat gland. Finally, N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ could be used in combination with other therapies, such as correctors and potentiators, to develop more effective treatments for CF.
Scientific Research Applications
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ has been widely used as a research tool to study N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide function and to develop new therapies for CF. It has been shown to inhibit N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide-mediated chloride transport in multiple cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide~inh-172~ has also been used to study the role of N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide in other physiological processes, such as bicarbonate secretion and mucus secretion.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O3S/c1-10-14(17)4-3-5-15(10)19-16(21)11(2)20-24(22,23)13-8-6-12(18)7-9-13/h3-9,11,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDCHSVGEZPEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4228407.png)




![N-(4-isopropylphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4228439.png)
![{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B4228442.png)

![N-(2,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4228457.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4228470.png)